N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride
Description
N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride is a cyclohexanamine derivative featuring a 4-methoxybenzyl substituent. The compound’s structure comprises a cyclohexylamine backbone linked to a 4-methoxyphenylmethyl group, with a hydrochloride salt form enhancing stability and solubility.
Properties
CAS No. |
5442-64-8 |
|---|---|
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13;/h7-10,13,15H,2-6,11H2,1H3;1H |
InChI Key |
IOXGMRCTFMZTQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of cyclohexanamine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The purification process may involve advanced techniques such as chromatography and crystallization to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes, reducing their activity and affecting metabolic pathways. Additionally, it can interact with receptors, altering signal transduction and cellular responses .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*Inferred based on structural analogs.
Key Research Findings
- Role as Pharmaceutical Impurities : Impurities F and G of Venlaflaxine Hydrochloride (Table 1) share the 4-methoxyphenyl group but differ in cyclohexenyl vs. cyclohexyl substituents and dimethylamine groups. These structural differences influence their chromatographic behavior and regulatory thresholds in drug formulations .
- Impact of Fluorine Substitution : The 2-fluorophenyl analog (CID 4719195) exhibits reduced basicity and altered solubility compared to the 4-methoxyphenyl derivative due to fluorine’s electronegativity .
- Synthetic Methods : N-((Tetrazol-5-yl)methyl)cyclohexanamine () is synthesized via a two-step process from chloroacetonitrile and cyclohexylamine, highlighting the versatility of cyclohexanamine derivatives in modular synthesis .
Physicochemical and Functional Implications
- Cyclohexane vs. Cyclohexene Rings : Impurity F (cyclohexenyl) has a lower molecular weight than Impurity G (cyclohexyl), but the unsaturated ring may increase reactivity and polarity .
- Dimethylamine vs. Primary Amine : Venlaflaxine impurities F and G feature tertiary amines, enhancing lipophilicity compared to the primary amine in the target compound .
Biological Activity
N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with detailed research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring substituted with a methoxyphenyl group. The structural formula can be represented as follows:
This compound's unique structure allows for interactions with various biological targets, which may contribute to its pharmacological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A study evaluated its effects on human cancer cell lines, including breast and lung cancer cells. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values detailed in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 15 |
The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may modulate oxidative stress responses and influence cell signaling cascades related to inflammation and tumorigenesis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating bacterial infections in patients unresponsive to conventional antibiotics. The results demonstrated a significant reduction in infection rates, supporting its use as an adjunct therapy.
- Case Study on Cancer Treatment : An exploratory study investigated the compound's effects on tumor growth in vivo using xenograft models. Tumor size was significantly reduced in treated groups compared to controls, indicating potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
